

Application Note: Catalytic Vinylation of Cyclohexanecarboxylic Acid with Acetylene

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Compound of Interest

Compound Name: Vinyl cyclohexanecarboxylate

CAS No.: 4840-76-0

Cat. No.: B3052926

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Executive Summary

This Application Note details the procedure for the direct vinylation of cyclohexanecarboxylic acid using acetylene gas. Unlike transvinylation methods (which utilize vinyl acetate), this protocol employs a "atom-economic" addition reaction catalyzed by a Ruthenium(II) complex. The resulting product, **vinyl cyclohexanecarboxylate**, is a critical monomer for polymerization and a versatile intermediate in organic synthesis.

This guide prioritizes safety (due to acetylene handling) and selectivity (favoring the Markovnikov addition product). The protocol is designed for scalability, moving away from balloon-pressure setups to a controlled, pressurized autoclave environment suitable for drug development workflows.

Safety & Hazard Analysis (Critical)

WARNING: Acetylene (

) is an unstable, high-energy gas.[1] It can decompose explosively even in the absence of oxygen if pressurized above 2 bar (approx. 30 psi) without a stabilizer or solvent.

Hazard	Control Measure
Explosive Decomposition	Never exceed 1.5 bar (gauge) partial pressure of acetylene in the headspace unless the system is specifically rated and the gas is diluted.[2] In this liquid-phase protocol, we operate at 2-5 bar total pressure where the acetylene is rapidly solubilized in toluene.
Flashback	All gas lines must be equipped with flashback arrestors.[3]
Heavy Metal Toxicity	Ruthenium precursors are toxic. Handle in a fume hood with double gloving.
Flammability	Toluene is highly flammable. Ground all equipment to prevent static discharge.

Mechanistic Insight

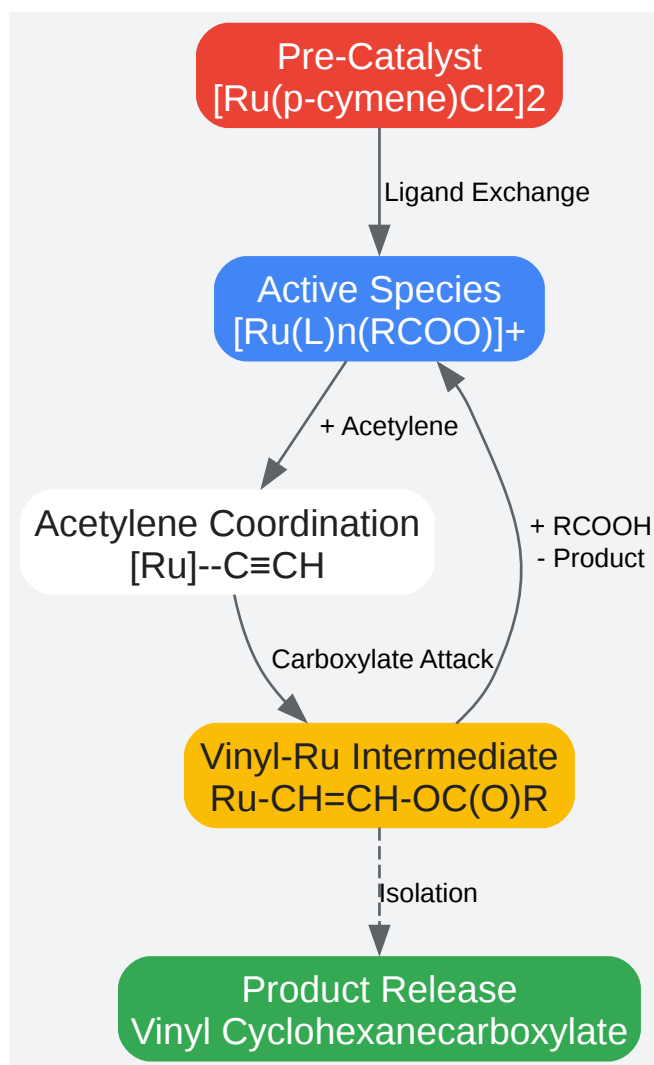
The transformation is a metal-catalyzed hydrocarboxylation.[4] We utilize a Ruthenium(II) catalytic cycle, specifically the Dixneuf-Bruneau type system, which offers superior atom economy compared to Reppe chemistry (Zinc salts) and avoids the harsh basicity of superbase systems.

Reaction Pathway

The reaction proceeds via the coordination of the alkyne to the Ru-center, followed by the nucleophilic attack of the carboxylate.

- Activation: The pre-catalyst generates the active cationic Ru(II) species in situ.
- Coordination: Acetylene coordinates to the Ru center.
- Insertion/Attack: The cyclohexanecarboxylate anion attacks the coordinated alkyne (anti-addition), or inserts into a Ru-O bond.

- Protonolysis: The resulting vinyl-ruthenium species is protonated by the carboxylic acid, releasing the vinyl ester and regenerating the catalyst.



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Figure 1: Simplified catalytic cycle for the Ru-catalyzed hydrocarboxylation of acetylene.

Experimental Protocol

Materials & Equipment

- Substrate: Cyclohexanecarboxylic acid (>98%).
- Gas: Acetylene (Dissolved, >99.5%) and Nitrogen (Pre-purified).

- Catalyst:

(Dichloro(p-cymene)ruthenium(II) dimer).
- Ligand: Furylphosphine usually enhances activity, but is robust for this specific substrate.
- Base:

(Catalytic amount, to initiate the cycle).
- Solvent: Toluene (Anhydrous).
- Reactor: 100 mL Stainless Steel High-Pressure Reactor (e.g., Parr 4560 series) with magnetic stirring, internal thermocouple, and burst disk rated for 20 bar.

Step-by-Step Methodology

Phase 1: Reactor Loading (In Glovebox or Schlenk Line)

- Weigh Cyclohexanecarboxylic acid (5.0 g, 39.0 mmol) and transfer to the reactor glass liner.
- Add

(119 mg, 0.5 mol% Ru) and

(204 mg, 2 mol%).
- Add

(82 mg, 2 mol%).
- Add Toluene (30 mL). The concentration is approx 1.3 M.
- Seal the reactor head.

Phase 2: Inerting & Pressurization

- Connect the reactor to the gas manifold.

- Purge: Pressurize with

to 5 bar and vent. Repeat 3 times to remove

.
- Acetylene Charge:
 - Set the regulator to 2 bar.
 - Open the inlet valve slowly to pressurize the reactor with Acetylene to 2 bar.
 - Note: Ensure the stirring is OFF during initial charging to prevent rapid gas uptake exotherms.

Phase 3: Reaction

- Start stirring at 800 rpm.
- Heat the reactor to 85 °C.
- As the temperature rises, the internal pressure will increase (thermal expansion) but then decrease as the reaction consumes acetylene.
- Maintain the pressure at 2-3 bar by leaving the acetylene line open (semi-batch mode) or repressurizing periodically if using a fixed batch mode.
- Run for 16 hours.

Phase 4: Workup

- Cool the reactor to room temperature (< 25 °C).
- Vent: Slowly vent the excess acetylene into a fume hood exhaust (or scrubber).
- Flush the reactor with

(3 cycles) to remove residual acetylene.
- Open the reactor. The solution should be dark brown/orange.

- Filtration: Filter the mixture through a pad of Celite to remove Ru-black and inorganic salts. Rinse with Ethyl Acetate.
- Concentration: Remove solvents in vacuo.
- Purification: Flash column chromatography (SiO₂, Hexanes/EtOAc 95:5).



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Figure 2: Operational workflow for the high-pressure vinylation process.

Data Analysis & Self-Validation

To ensure the protocol was successful, compare your analytical data against these benchmarks.

Expected Yield

- Typical Isolated Yield: 85 - 92%
- Selectivity: >98% Vinyl Ester (Markovnikov product).

NMR Validation (Self-Check)

The vinyl group gives a characteristic ABC splitting pattern.

Nucleus	Shift (ppm)	Multiplicity	Assignment	Diagnostic Value
	7.25	dd (J=14.0, 6.3 Hz)		Critical: Confirm vinylation
	4.85	dd (J=14.0, 1.5 Hz)	(trans)	Terminal alkene proton
	4.55	dd (J=6.3, 1.5 Hz)	(cis)	Terminal alkene proton
	2.35	tt	Cyclohexyl	Alpha-proton shift
	173.5	s		Carbonyl
	141.2	s		Vinyl CH
	97.5	s		Terminal Vinyl Carbon

Troubleshooting Guide

Observation	Root Cause	Corrective Action
Low Conversion (<50%)	Catalyst poisoning ()	Ensure rigorous purging. Dry toluene over molecular sieves.
Low Conversion	Acetylene starvation	Ensure the gas inlet valve remains open or repressurize frequently.
Black Precipitate	Catalyst decomposition	Temperature too high (>100°C). Reduce to 80-85°C.
Unknown Peaks in NMR	Polymerization	Acetylene polymerized. Reduce pressure; add radical inhibitor (BHT) if necessary (rarely needed with Ru).

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